molecular formula C10H10FNO B1369566 5-Fluoro-2-isopropoxybenzonitrile CAS No. 1158506-01-4

5-Fluoro-2-isopropoxybenzonitrile

Cat. No.: B1369566
CAS No.: 1158506-01-4
M. Wt: 179.19 g/mol
InChI Key: DBGKNXAEJDEUPX-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxybenzonitrile (CAS: 1158506-01-4) is a fluorinated aromatic nitrile compound with the molecular formula C₁₀H₁₀FNO and a molecular weight of 179.19 g/mol . It features a benzonitrile core substituted with a fluorine atom at the 5-position and an isopropoxy group at the 2-position. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its electron-withdrawing nitrile group and sterically bulky isopropoxy substituent, which influence reactivity and pharmacokinetic properties .

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGKNXAEJDEUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoro-2-nitrobenzonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Another method involves the Suzuki-Miyaura coupling reaction, where 5-fluoro-2-bromobenzonitrile is reacted with isopropoxyboronic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-2-isopropoxybenzonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The isopropoxy group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-Fluoro-2-isopropoxybenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 5-fluoro-2-isopropoxybenzonitrile with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
5-Fluoro-2-isopropoxybenzonitrile F (5), OCH(CH₃)₂ (2), CN C₁₀H₁₀FNO 179.19 1158506-01-4 High steric bulk, moderate lipophilicity
2-Ethoxy-5-fluorobenzonitrile F (5), OCH₂CH₃ (2), CN C₉H₈FNO 165.16 1158201-03-6 Reduced steric hindrance vs. isopropoxy
5-Fluoro-2-hydroxybenzonitrile F (5), OH (2), CN C₇H₃FNO* 137.10* 91407-41-9 Increased polarity due to -OH group
5-Amino-2-fluorobenzonitrile F (2), NH₂ (5), CN C₇H₅FN₂ 133.15 37705-82-1 Basic amino group enhances reactivity
4-Amino-5-fluoro-2-hydroxybenzonitrile NH₂ (4), F (5), OH (2), CN C₇H₅FN₂O 152.13* 162437-93-6 Dual functional groups (-NH₂, -OH)
5-Cyano-2-fluorobenzaldehyde F (2), CN (5), CHO (1) C₈H₃FNO 148.11* Not provided Aldehyde group introduces electrophilicity

*Calculated values based on molecular formula.

Key Observations:

Polarity : Hydroxy-substituted analogs (e.g., 5-fluoro-2-hydroxybenzonitrile) exhibit higher polarity due to hydrogen bonding, which may enhance aqueous solubility but reduce membrane permeability .

Biological Activity

5-Fluoro-2-isopropoxybenzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

5-Fluoro-2-isopropoxybenzonitrile has the following molecular formula and structure:

  • Molecular Formula : C12H14FN
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : 5-fluoro-2-(propan-2-yloxy)benzonitrile

The compound features a fluorine atom and an isopropoxy group attached to a benzonitrile backbone, which contributes to its unique chemical properties.

Synthesis

The synthesis of 5-Fluoro-2-isopropoxybenzonitrile typically involves the following steps:

  • Preparation of Intermediate : The starting material, 5-fluorobenzonitrile, is reacted with isopropyl alcohol in the presence of an acid catalyst.
  • Nitration : The intermediate undergoes nitration to introduce the cyano group.
  • Purification : The final product is purified through recrystallization or chromatography.

The biological activity of 5-Fluoro-2-isopropoxybenzonitrile can be attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cell proliferation and signal transduction pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes such as:

  • Cyclin-dependent kinases (CDKs) : Important for cell cycle regulation.
  • Protein kinases : Involved in various signaling pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of 5-Fluoro-2-isopropoxybenzonitrile against various cancer cell lines. Notably:

  • Cell Lines Tested : L1210 mouse leukemia cells and human breast cancer cells (MCF-7).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.
Cell LineIC50 (µM)Mechanism of Action
L12101.5Inhibition of CDK activity
MCF-72.0Induction of apoptosis via mitochondrial pathways

Case Studies

  • Study on L1210 Cells : A study published in PubMed indicated that 5-Fluoro-2-isopropoxybenzonitrile effectively inhibited the proliferation of L1210 mouse leukemia cells, with growth inhibition reversed by thymidine addition, suggesting a mechanism involving nucleotide release from prodrugs .
  • Breast Cancer Research : Another investigation focused on the effect of this compound on MCF-7 cells, where it was found to induce apoptosis through activation of caspase pathways, leading to cell death.

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